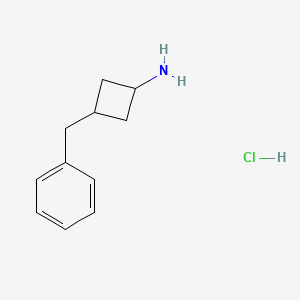
3-Benzylcyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylcyclobutanamine hydrochloride is a chemical compound with the CAS Number: 1464091-61-9. It has a molecular weight of 197.71 and its IUPAC name is 3-benzylcyclobutan-1-amine hydrochloride . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the molecule consists of a benzyl group attached to a cyclobutanamine, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 197.71 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Overview of Chemical Compound Research Applications
Environmental Impact and Ecotoxicology
- A study on the environmental occurrence, toxic effects, and ecological risks of Benzophenone-3, a common organic compound in sunscreens, emphasizes the need for understanding the environmental behavior and impact of chemical compounds. This research highlights the importance of assessing chemical compounds for their environmental persistence, bioaccumulation potential, and ecotoxicological effects to ensure ecosystem health and safety (Kim & Choi, 2014).
Pharmacological Developments
- The pharmacological evaluation of novel chemical derivatives for potential antioxidant and anti-inflammatory applications illustrates the ongoing efforts in medicinal chemistry to develop new therapeutic agents. This type of research underscores the significance of chemical synthesis and biological evaluation in discovering new drugs (Raut et al., 2020).
Food Safety and Public Health
- Investigations into the detoxification capabilities of probiotic and lactic acid bacteria against Benzo[a]pyrene, a polycyclic aromatic hydrocarbon, demonstrate the interdisciplinary nature of chemical research applications, bridging food science and microbiology to enhance food safety and reduce health risks (Shoukat, 2020).
Chemical Synthesis and Bioactivity
- Studies on the synthesis and bioactivity of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents show the continuous search for bioactive compounds through synthetic chemistry. This research area focuses on designing, synthesizing, and evaluating compounds for their therapeutic potential, contributing to the advancement of pharmaceutical sciences (Raut et al., 2020).
Safety and Hazards
The safety information for 3-Benzylcyclobutanamine hydrochloride indicates that it may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
3-benzylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPKFKMRNDMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1464091-61-9 |
Source


|
| Record name | Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

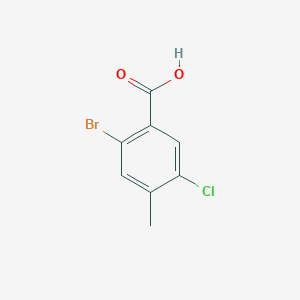

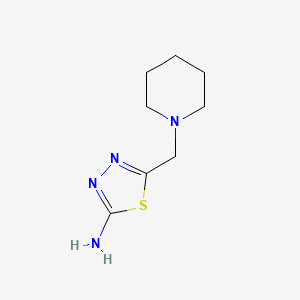
![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)
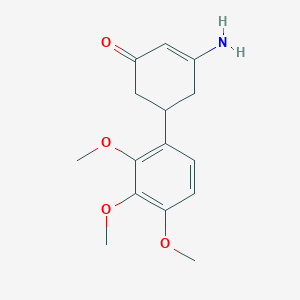
![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)

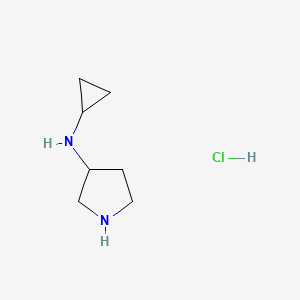
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)